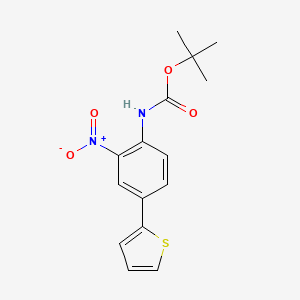

tert-Butyl 2-nitro-4-(thiophen-2-yl)phenylcarbamate

Description

tert-Butyl 2-nitro-4-(thiophen-2-yl)phenylcarbamate: is a synthetic organic compound with the molecular formula C15H16N2O4S and a molecular weight of 320.36 g/mol . This compound features a nitro group, a thiophene ring, and a carbamate group, making it a versatile molecule in various chemical reactions and applications.

Properties

Molecular Formula |

C15H16N2O4S |

|---|---|

Molecular Weight |

320.4 g/mol |

IUPAC Name |

tert-butyl N-(2-nitro-4-thiophen-2-ylphenyl)carbamate |

InChI |

InChI=1S/C15H16N2O4S/c1-15(2,3)21-14(18)16-11-7-6-10(9-12(11)17(19)20)13-5-4-8-22-13/h4-9H,1-3H3,(H,16,18) |

InChI Key |

KEZUHKOOIQKEIT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C2=CC=CS2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Nitration of the Phenyl Ring

- Starting Material : 4-bromoaniline or 4-bromo-2-nitrophenyl derivatives.

- Reagents : Mixed acids, typically nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

- Conditions : Low temperature (0–5°C) to minimize formation of di-nitrated byproducts.

- Outcome : Formation of 4-bromo-2-nitrophenyl intermediates with high regioselectivity.

This step is critical as the electron-withdrawing nitro group influences subsequent coupling reactions. Temperature control is essential to avoid over-nitration and side reactions.

Suzuki-Miyaura Cross-Coupling for Thiophene Substitution

- Reactants : 4-bromo-2-nitrophenyl carbamate intermediate and thiophen-2-ylboronic acid.

- Catalyst : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

- Base : Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃).

- Solvent System : Mixture of 1,4-dioxane and water (typically 7:3 v/v).

- Temperature : Heating at 80–90°C.

- Time : 12–20 hours under inert atmosphere (argon or nitrogen).

- Workup : Filtration through Celite, extraction with ethyl acetate, washing with water and brine, drying over anhydrous sodium sulfate, and concentration under reduced pressure.

This coupling introduces the thiophene ring at the 4-position of the phenyl ring, forming tert-butyl (2-nitro-4-(thiophen-2-yl)phenyl)carbamate with yields typically ranging from 45% to 73% depending on exact conditions and purification methods.

Carbamate Protection

- Reagents : tert-Butyl chloroformate (Boc anhydride) or tert-butyl dicarbonate (Boc₂O).

- Catalysts : N,N-dimethyl-4-aminopyridine (DMAP) or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with hydroxybenzotriazole (HOBt).

- Solvent : Anhydrous dichloromethane (DCM).

- Conditions : Room temperature or slightly cooled to avoid side reactions.

- Workup : Standard aqueous workup followed by purification via column chromatography.

The carbamate group protects the amino functionality, enhancing solubility and stability of the molecule. This step can be performed before or after the Suzuki coupling depending on the synthetic strategy, but often Boc protection is introduced early to facilitate subsequent reactions.

Optimization and Critical Parameters

| Parameter | Optimal Condition | Notes |

|---|---|---|

| Nitration temperature | 0–5°C | Prevents di-nitration and side products |

| Catalyst loading | ≥5 mol% Pd(PPh₃)₄ | Improves coupling yield but complicates purification |

| Base | K₂CO₃ or Na₂CO₃ | Facilitates Suzuki coupling |

| Solvent system | 1,4-dioxane/water (7:3 v/v) | Balances solubility and reaction kinetics |

| Reaction time | 12–20 hours | Ensures complete coupling |

| Purification | Flash chromatography (silica gel, 2% EtOAc/hexanes) | Yields 45–73% pure product |

Representative Experimental Procedure Example

Step 1: Nitration

- To a cooled mixture (0–5°C) of 4-bromoaniline in sulfuric acid, nitric acid is added dropwise.

- The reaction is stirred for 1–2 hours.

- The mixture is quenched with ice water and extracted.

Step 2: Suzuki Coupling

- tert-Butyl (4-bromo-2-nitrophenyl)carbamate (6.0 g, 18.9 mmol), thiophen-2-ylboronic acid (3.2 g, 24.6 mmol), potassium carbonate (7.8 g, 56.8 mmol), and Pd(PPh₃)₄ (1.5 g, 1.32 mmol) are combined in 1,4-dioxane/water (7:3, 105 mL).

- The mixture is degassed and heated at 90°C for 20 hours under argon.

- After cooling, the reaction mixture is filtered, extracted with ethyl acetate, washed, dried, and concentrated.

- Purification by flash column chromatography yields tert-butyl (2-nitro-4-(thiophen-2-yl)phenyl)carbamate as a yellow solid in 73% yield.

Step 3: Carbamate Protection

- Reaction with tert-butyl chloroformate and DMAP in DCM at room temperature.

- Workup and purification afford the protected carbamate derivative.

Summary Table of Preparation Methods

| Step | Reaction Type | Reagents/Catalysts | Conditions | Yield Range (%) | Comments |

|---|---|---|---|---|---|

| Nitration | Electrophilic aromatic substitution | HNO₃/H₂SO₄ | 0–5°C, 1–2 h | 80–95 | Low temperature critical to avoid over-nitration |

| Suzuki-Miyaura Coupling | Cross-coupling | Pd(PPh₃)₄, K₂CO₃, thiophen-2-ylboronic acid | 80–90°C, 12–20 h, 1,4-dioxane/water | 45–73 | Catalyst loading affects yield and purification |

| Carbamate Protection | Carbamate formation | tert-Butyl chloroformate, DMAP or EDCI/HOBt | Room temp, anhydrous DCM | 85–95 | Protects amino group, improves stability |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The nitro group can undergo reduction to form an amino group.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.

Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Electrophiles such as halogens or sulfonyl chlorides.

Major Products Formed:

Aminophenylcarbamate: Formed by the reduction of the nitro group.

Substituted Thiophenes: Formed by electrophilic aromatic substitution reactions.

Scientific Research Applications

Chemistry

- Used as an intermediate in the synthesis of more complex organic molecules.

- Employed in the study of reaction mechanisms and kinetics.

Biology and Medicine

- Investigated for potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

- Used in the development of enzyme inhibitors and other bioactive compounds.

Industry

- Utilized in the production of specialty chemicals and materials.

- Applied in the development of new pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of tert-Butyl 2-nitro-4-(thiophen-2-yl)phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The thiophene ring can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

tert-Butyl 2-nitro-4-(trifluoromethyl)phenylcarbamate: Similar structure but with a trifluoromethyl group instead of a thiophene ring.

tert-Butyl 2-amino-4-(thiophen-2-yl)phenylcarbamate: Similar structure but with an amino group instead of a nitro group.

Uniqueness

- The presence of the thiophene ring in tert-Butyl 2-nitro-4-(thiophen-2-yl)phenylcarbamate provides unique electronic and steric properties that can influence its reactivity and binding interactions.

- The nitro group offers versatility in chemical transformations, allowing for the synthesis of a wide range of derivatives .

Biological Activity

tert-Butyl 2-nitro-4-(thiophen-2-yl)phenylcarbamate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a selective inhibitor of histone deacetylases (HDACs). This compound's structure includes a nitro group and a thiophene moiety attached to a phenyl ring, which contributes to its biological properties.

- Molecular Formula : C13H14N2O3S

- Molecular Weight : Approximately 302.38 g/mol

- Structural Features : The presence of the nitro group (–NO2) and the thiophene ring (C4H4S) enhances the compound's ability to interact with biological targets.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of HDACs. HDACs are enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of these enzymes can result in increased histone acetylation, thereby promoting gene expression associated with cell differentiation and apoptosis, which is particularly relevant in cancer therapy.

Inhibition of Histone Deacetylases

Research indicates that this compound binds effectively to HDACs, leading to alterations in gene expression profiles. This binding affinity is significant for its proposed therapeutic applications in oncology and epigenetic research. The compound has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, suggesting its potential as an anti-cancer agent .

Anti-inflammatory Activity

In addition to its role as an HDAC inhibitor, studies have indicated that derivatives of this compound exhibit anti-inflammatory properties. For instance, related compounds have been evaluated for their ability to inhibit inflammation in animal models, showing promising results comparable to standard anti-inflammatory drugs like indomethacin .

Case Studies and Research Findings

-

Histone Acetylation and Cancer Cell Lines :

- A study demonstrated that treatment with this compound resulted in significant increases in histone acetylation levels in various cancer cell lines, correlating with enhanced expression of pro-apoptotic genes.

- The compound was tested on breast cancer and leukemia cell lines, showing IC50 values indicating effective inhibition of cell proliferation.

- In Vivo Anti-inflammatory Studies :

Data Table: Biological Activity Summary

Q & A

Q. What are the recommended synthetic routes for tert-Butyl 2-nitro-4-(thiophen-2-yl)phenylcarbamate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves a multi-step process:

Nitro Introduction : Nitration of the phenyl ring using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize byproducts.

Thiophene Coupling : Suzuki-Miyaura cross-coupling between 2-nitro-4-bromophenyl intermediates and thiophen-2-ylboronic acid, using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a 1,4-dioxane/H₂O solvent system at 80–90°C .

Carbamate Protection : Reaction with tert-butyl carbamate in the presence of a coupling agent like HATU or DCC, with DMAP as a catalyst in anhydrous DCM.

Q. Critical Factors :

- Temperature Control : Excess heat during nitration leads to di-nitration byproducts.

- Catalyst Loading : Pd catalysts ≥5 mol% improve coupling efficiency but increase purification complexity.

- Yield Optimization : Typical yields range from 45–65% after column chromatography.

Q. How should researchers characterize this compound spectroscopically, and what spectral markers are diagnostic?

Methodological Answer: Key characterization techniques include:

- ¹H/¹³C NMR :

- Thiophene protons : δ 6.8–7.5 ppm (multiplet for thiophene H).

- Nitro group : Deshielding effects on adjacent aromatic protons (δ 8.0–8.5 ppm).

- tert-Butyl group : Singlet at δ 1.3–1.5 ppm (9H) .

- IR Spectroscopy :

- N–O stretch (nitro) at ~1520 cm⁻¹.

- C=O (carbamate) at ~1700 cm⁻¹.

- Mass Spectrometry :

- Molecular ion peak [M+H]⁺ consistent with C₁₅H₁₇N₂O₄S (calc. 333.09).

Validation : Compare data with structurally analogous compounds (e.g., tert-Butyl 2-nitro-4-(trifluoromethyl)phenylcarbamate) to confirm regiochemistry .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

Methodological Answer:

- Solubility :

- Polar solvents : DMSO, DMF (>50 mg/mL).

- Non-polar solvents : Ethyl acetate (moderate), hexane (poor).

- Stability :

- Light Sensitivity : Store in amber vials at –20°C to prevent nitro group degradation.

- Hydrolysis Risk : Carbamate bonds degrade in acidic/basic conditions (pH <4 or >9).

- Storage Recommendations : Anhydrous environment with desiccants (e.g., silica gel) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for analogous carbamate derivatives?

Methodological Answer: Contradictions often arise from:

- Impurity Profiles : Uncharacterized byproducts (e.g., di-nitrated isomers) may skew yield calculations. Use HPLC-MS for purity validation .

- Catalyst Deactivation : Pd catalysts degrade in the presence of sulfur-containing intermediates (e.g., thiophene). Optimize catalyst systems (e.g., PdCl₂(dppf)) or use scavengers like QuadraSil® MP .

- Replication Protocol : Follow strict anhydrous conditions and inert atmospheres (N₂/Ar) to minimize oxidative side reactions.

Case Study : A 2023 study reported a 72% yield for a similar compound but omitted trace water in the solvent system, leading to irreproducible results in subsequent studies .

Q. What strategies mitigate challenges in regioselective functionalization of the phenyl-thiophene scaffold?

Methodological Answer:

- Directing Groups : Install nitro groups para to thiophene using steric/electronic directing effects.

- Protection-Deprotection : Use tert-butyl carbamate as a temporary protecting group to block undesired sites during cross-coupling .

- Computational Modeling : DFT calculations predict electron density maps to optimize reaction sites (e.g., meta vs. para substitution) .

Example : Thiophene’s electron-rich nature directs electrophilic nitration to the para position relative to the sulfur atom, achieving >85% regioselectivity .

Q. How can analytical methods be optimized to detect trace degradation products in long-term stability studies?

Methodological Answer:

- HPLC-DAD/HRMS : Use a C18 column with a gradient of 0.1% TFA in acetonitrile/water. Monitor degradation markers like tert-butyl alcohol (m/z 75.04) and nitroso derivatives .

- Forced Degradation : Expose the compound to UV light (254 nm) or 40°C/75% RH for 14 days to accelerate decomposition.

- Quantification : Calibrate against certified reference materials (CRMs) for nitroaromatic compounds .

Q. What safety protocols are critical when handling intermediates with nitro and thiophene groups?

Methodological Answer:

- Explosivity Risk : Nitro-containing intermediates may form explosive mixtures. Avoid grinding or heating solids; use solvent-based purification .

- Toxicity : Thiophene derivatives are suspected mutagens. Use fume hoods, PPE (nitrile gloves, goggles), and monitor airborne concentrations with OSHA-compliant sensors .

- Waste Disposal : Neutralize nitro compounds with 10% NaOH before aqueous disposal .

Q. How can computational tools predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate attack trajectories of nucleophiles (e.g., amines) on the carbamate carbonyl.

- DFT Calculations : Calculate Fukui indices to identify electrophilic centers. The nitro group reduces electron density at the para position, favoring nucleophilic attack at the carbamate oxygen .

- Benchmarking : Validate predictions with experimental kinetic data (e.g., rate constants for hydrolysis in D₂O) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.